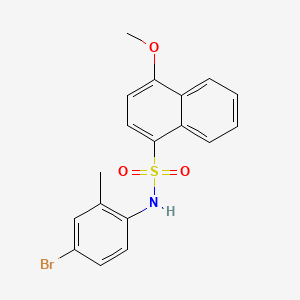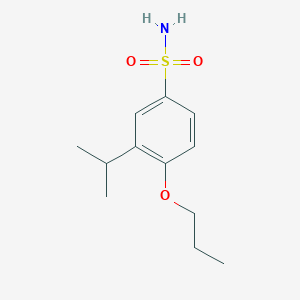
N-(4-bromo-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide, also known as BMS-345541, is a selective inhibitor of the IκB kinase (IKK) complex. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Mécanisme D'action
N-(4-bromo-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide selectively inhibits the IκB kinase (IKK) complex, which is a key regulator of the nuclear factor kappa B (NF-κB) signaling pathway. The NF-κB signaling pathway is involved in the regulation of various cellular processes, including inflammation, immune response, cell proliferation, and apoptosis. By inhibiting the IKK complex, this compound prevents the activation of NF-κB and downstream signaling pathways, leading to the suppression of inflammation, cell proliferation, and survival.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, anti-cancer, and immunomodulatory effects. In vitro and in vivo studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α), and reduce the infiltration of immune cells into inflamed tissues. This compound has also been shown to induce apoptosis and inhibit cell proliferation in various types of cancer cells, including breast cancer, prostate cancer, and pancreatic cancer. Additionally, this compound has been shown to have immunomodulatory effects, including the regulation of T cell differentiation and the suppression of autoimmunity.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromo-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide has several advantages for lab experiments. It is a selective inhibitor of the IKK complex, which allows for the specific targeting of the NF-κB signaling pathway. This compound has also been extensively studied and characterized, with well-established protocols for its synthesis and use in various assays. However, there are also limitations to the use of this compound in lab experiments. It has been shown to have off-target effects on other kinases, such as JNK and p38 MAPK, which may complicate the interpretation of results. Additionally, the effects of this compound may vary depending on the cell type and experimental conditions, which may limit its generalizability.
Orientations Futures
There are several future directions for the study of N-(4-bromo-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide. One area of research is the development of more potent and selective inhibitors of the IKK complex, which may have improved efficacy and reduced off-target effects. Another area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory, anti-cancer, and immunomodulatory effects of this compound, which may provide insights into new therapeutic targets. Additionally, the therapeutic potential of this compound in combination with other drugs or therapies should be explored, as it may have synergistic effects in treating various diseases.
Méthodes De Synthèse
N-(4-bromo-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide is synthesized through a multi-step process. The first step involves the reaction of 4-bromo-2-methylbenzenesulfonyl chloride with 1-naphthol in the presence of a base to form 4-bromo-2-methylphenyl-1-naphthol. The second step involves the reaction of this intermediate with methanesulfonyl chloride in the presence of a base to form 4-bromo-2-methylphenyl-4-methoxynaphthalene-1-sulfonamide. The final step involves the reaction of this intermediate with 4,6-dimethyl-2-pyridinyl)methylamine in the presence of a base to form this compound.
Applications De Recherche Scientifique
N-(4-bromo-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and immunomodulatory effects. This compound has been studied in vitro and in vivo for its potential use in treating various types of cancer, including breast cancer, prostate cancer, and pancreatic cancer. It has also been studied for its potential use in treating inflammatory diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This compound has also been shown to have immunomodulatory effects and has been studied for its potential use in treating autoimmune disorders, such as multiple sclerosis and lupus.
Propriétés
IUPAC Name |
N-(4-bromo-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO3S/c1-12-11-13(19)7-8-16(12)20-24(21,22)18-10-9-17(23-2)14-5-3-4-6-15(14)18/h3-11,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAIQEJZQJOJPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2847333.png)
![Benzyl 3-({[(benzyloxy)carbonyl]amino}amino)-2-hydroxypropanoate](/img/structure/B2847334.png)

![2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride](/img/structure/B2847337.png)
![2,4,7,8-Tetramethyl-6-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2847341.png)

![N-[5-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2847346.png)

![1-[(3,4-Dimethoxyphenyl)methyl]piperidin-4-ol](/img/structure/B2847348.png)
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2847350.png)
![3-[(2,4-dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B2847352.png)

![(3,4-Dimethoxyphenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2847354.png)
